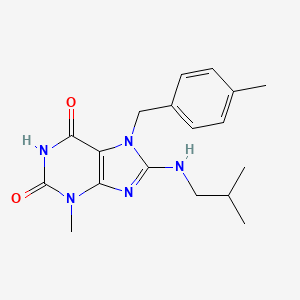![molecular formula C20H16BrN3O4 B2826237 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide CAS No. 1421489-49-7](/img/structure/B2826237.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the benzo[d][1,3]dioxole group could potentially be introduced via a Pd-catalyzed arylation .Scientific Research Applications
Synthesis and Biological Evaluation
A comprehensive exploration of the synthesis and biological evaluation of new coumarin derivatives, including pyrimidine-incorporated compounds, reveals their significant antimicrobial activity. These studies focus on creating compounds through reactions involving various reagents and evaluating their potential against a range of microbial species. For instance, the reaction of 2-amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones with different reagents yielded antimicrobial compounds, highlighting the chemical versatility and potential pharmacological benefits of these synthesized compounds (Al-Haiza, Mostafa, & El-kady, 2003).
Antitumor and Enzyme Inhibition
Research into pyrimidine derivatives has shown potential in the fields of cancer treatment and enzyme inhibition. For example, the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed compounds with potent dual inhibitory action against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair in cancer cells. These compounds exhibit significant potential as antitumor agents due to their dual inhibitory capabilities, underscoring the therapeutic value of pyrimidine derivatives in oncology (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
The antimicrobial properties of pyrimidine-incorporated compounds have been extensively studied, demonstrating efficacy against a broad spectrum of bacterial and fungal pathogens. This is particularly relevant for addressing antibiotic resistance, a growing concern in healthcare. The synthesis of isoniazid clubbed pyrimidine derivatives and their subsequent evaluation for antimicrobial and antituberculosis activity exemplify the potential of these compounds in combating infectious diseases. The findings indicate that the majority of synthesized compounds exhibited good antibacterial, antifungal, and antituberculosis activity, marking them as promising candidates for further investigation in the field of antimicrobial research (Soni & Patel, 2017).
properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c21-15-4-1-13(2-5-15)8-19(25)24-18-9-20(23-11-22-18)26-10-14-3-6-16-17(7-14)28-12-27-16/h1-7,9,11H,8,10,12H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFZXNTWHUUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

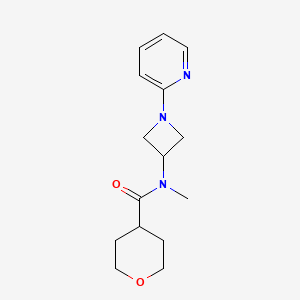
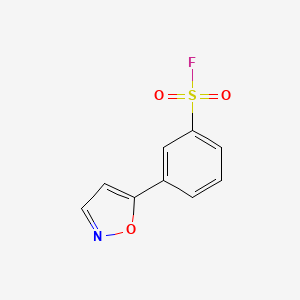
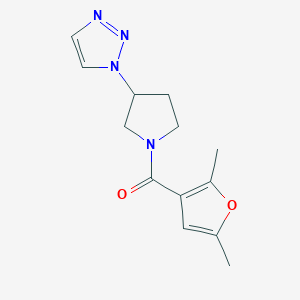
![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)
![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)

![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)
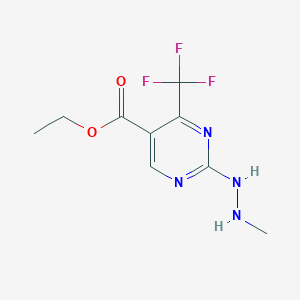

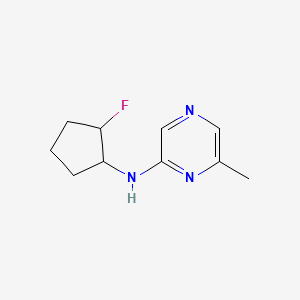

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)
